N‑Benzyl Substitution is Required for Hsp90 Inhibition in 2‑Aryl Imidazolidines
In a focused SAR study of 1,3‑dibenzyl‑2‑aryl imidazolidines, all active Hsp90 inhibitors carried N‑benzyl groups. Compound 4a (2‑(4‑aminophenyl) analog) displayed an IC₅₀ of 12 nM against Hsp90α in a fluorescence polarization competition assay and inhibited MCF‑7 proliferation with an IC₅₀ of 21.58 μM [1]. The authors explicitly concluded that the N‑benzyl group is important for anti‑cancer activity. The closest commercially cataloged analog, 2‑(4,5‑dimethoxy‑2‑nitrophenyl)‑1,3‑diphenylimidazolidine (CAS 301318‑42‑3), replaces N‑benzyl with N‑phenyl and has no reported Hsp90 activity, consistent with the SAR that N‑aryl substitution abrogates potency .
| Evidence Dimension | Hsp90α binding affinity and cellular anti-proliferative activity |
|---|---|
| Target Compound Data | No direct Hsp90 data for the specific compound; class SAR predicts retention of activity due to N‑benzyl motif |
| Comparator Or Baseline | Compound 4a (1,3-dibenzyl-2-(4-aminophenyl)imidazolidine): Hsp90α IC₅₀ = 12 nM; MCF‑7 IC₅₀ = 21.58 μM; A549 IC₅₀ = 31.22 μM [1]. 1,3‑Diphenyl analog (CAS 301318‑42‑3): no Hsp90 data reported. |
| Quantified Difference | N‑benzyl → N‑phenyl substitution abrogates Hsp90 inhibition (qualitative SAR); the diphenyl analog lacks the pharmacophoric N‑benzyl group. |
| Conditions | Fluorescence polarization competition assay (Hsp90α); MTT assay (MCF‑7, A549 cell lines) [1]. |
Why This Matters
For Hsp90‑targeted projects, selecting the N‑phenyl analog instead of the N‑benzyl target compound is predicted to yield false‑negative results, undermining hit‑to‑lead progression.
- [1] Liu, Y. et al. Molecules 2019, 24, 2105. View Source
